molecular formula C22H30N2O2S2 B4266028 N,N'-[1,3-cyclohexanediylbis(methylene)]bis(5-ethyl-3-thiophenecarboxamide) CAS No. 438220-88-3

N,N'-[1,3-cyclohexanediylbis(methylene)]bis(5-ethyl-3-thiophenecarboxamide)

Cat. No. B4266028
CAS RN: 438220-88-3
M. Wt: 418.6 g/mol
InChI Key: ONULHSRVKMKOGU-UHFFFAOYSA-N
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Description

N,N'-[1,3-cyclohexanediylbis(methylene)]bis(5-ethyl-3-thiophenecarboxamide), commonly known as CTET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTET is a type of thiophene-based compound that has a cyclic structure and is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of CTET is not fully understood, but it is believed to involve the inhibition of tumor cell growth through the induction of apoptosis (programmed cell death). CTET has been shown to induce the activation of caspase-3, a key enzyme involved in the apoptotic pathway, and to inhibit the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
CTET has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity against a variety of cancer cell lines, inhibition of tumor growth in vivo, and modulation of the immune response. CTET has also been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTET is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapeutics. However, the complex synthesis of CTET and its low solubility in water can make it difficult to work with in the laboratory. Additionally, the exact mechanism of action of CTET is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on CTET, including the development of new synthetic methods to improve the yield and purity of the compound, the investigation of its mechanism of action at the molecular level, and the exploration of its potential applications in other fields such as materials science and organic electronics. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of CTET in vivo, as well as its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

CTET has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, CTET has been found to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, CTET has been used as a building block for the synthesis of functionalized polymers and materials with unique electronic and optical properties. In organic electronics, CTET has been used as a hole-transporting material in organic solar cells and light-emitting diodes.

properties

IUPAC Name

5-ethyl-N-[[3-[[(5-ethylthiophene-3-carbonyl)amino]methyl]cyclohexyl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S2/c1-3-19-9-17(13-27-19)21(25)23-11-15-6-5-7-16(8-15)12-24-22(26)18-10-20(4-2)28-14-18/h9-10,13-16H,3-8,11-12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONULHSRVKMKOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCC2CCCC(C2)CNC(=O)C3=CSC(=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141118
Record name 3-Thiophenecarboxamide, N,N′-[1,3-cyclohexanediylbis(methylene)]bis[5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(5-ethylthiophene-3-carboxamide)

CAS RN

438220-88-3
Record name 3-Thiophenecarboxamide, N,N′-[1,3-cyclohexanediylbis(methylene)]bis[5-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarboxamide, N,N′-[1,3-cyclohexanediylbis(methylene)]bis[5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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